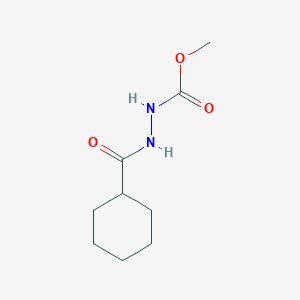
Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate, also known as MCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate has been found to act as an inhibitor of the enzyme monoamine oxidase (MAO). This enzyme is involved in the breakdown of neurotransmitters such as serotonin and dopamine, which play a key role in regulating mood and behavior. By inhibiting the activity of MAO, Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate can increase the levels of these neurotransmitters, leading to a range of physiological and behavioral effects.
Biochemical and physiological effects:
Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate has been found to have a range of biochemical and physiological effects, including increasing the levels of neurotransmitters such as serotonin and dopamine, as well as reducing inflammation and oxidative stress. These effects make Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate a valuable tool for investigating various biological processes, including those related to mood disorders, neurodegenerative diseases, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate in lab experiments is its ability to selectively inhibit the activity of MAO, without affecting other enzymes or biological processes. This makes it a valuable tool for investigating the role of MAO in various biological processes. However, one limitation of using Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate, including investigating its potential therapeutic applications in the treatment of mood disorders, neurodegenerative diseases, and inflammation. Additionally, further studies are needed to investigate the potential toxicity of Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate and to develop safer and more effective derivatives of this compound. Finally, Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate may also have potential applications as a tool for investigating the role of MAO in various biological processes.
Méthodes De Synthèse
Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate can be synthesized using a variety of methods, including the reaction of cyclohexanone with hydrazine hydrate and methyl chloroformate. This reaction produces Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate as a white crystalline solid, which can be purified using recrystallization techniques.
Applications De Recherche Scientifique
Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate has been used in a range of scientific research applications, including as a tool for investigating the mechanism of action of various biological processes. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Propriétés
Nom du produit |
Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate |
|---|---|
Formule moléculaire |
C9H16N2O3 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
methyl N-(cyclohexanecarbonylamino)carbamate |
InChI |
InChI=1S/C9H16N2O3/c1-14-9(13)11-10-8(12)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,10,12)(H,11,13) |
Clé InChI |
YBFJMPRACAOIDL-UHFFFAOYSA-N |
SMILES |
COC(=O)NNC(=O)C1CCCCC1 |
SMILES canonique |
COC(=O)NNC(=O)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-[(4-Isopropylbenzyl)amino]-1-phenylethanol](/img/structure/B262692.png)
![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)
![2-(4-Bromo-2-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B262694.png)
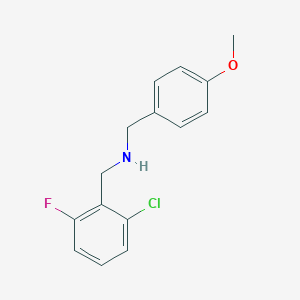
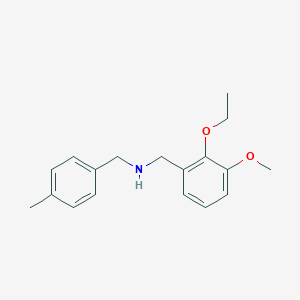
![N-(4-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine](/img/structure/B262697.png)
![[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B262698.png)

![4-{2-[(2-Furylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B262702.png)
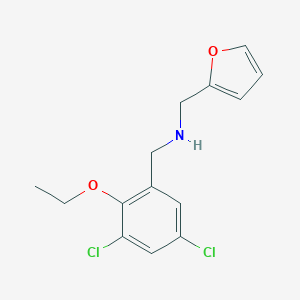
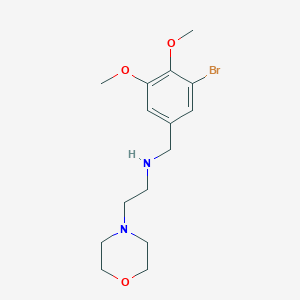
![N-(3,5-dichloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B262709.png)
![N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B262710.png)